molecular formula C8H8ClF4N B2944679 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride CAS No. 1254038-63-5

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride

Cat. No. B2944679
M. Wt: 229.6
InChI Key: YXMTWPOVMFTGMO-UHFFFAOYSA-N
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Description

“3,5-Difluorophenylhydrazine hydrochloride” is a chemical compound with the molecular formula CHClFN . It has an average mass of 180.583 Da and a monoisotopic mass of 180.026581 Da . It’s a white to yellow solid at room temperature .


Synthesis Analysis

A novel route for the synthesis of a new spirocyclic derivative involves the Suzuki coupling of 3,5-difluorophenyl boronic acid with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . This compound is then prepared from ethyl nipecotate .


Molecular Structure Analysis

The molecular structure of “3,5-Difluorophenylhydrazine hydrochloride” can be represented by the formula CHClFN .


Physical And Chemical Properties Analysis

“3,5-Difluorophenylhydrazine hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 180.58 .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis Techniques: The study by Hanamoto et al. (2003) details the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate, a compound used for Wittig olefination, indicating a method for producing fluorinated compounds with specific structural features similar to the compound of interest (Hanamoto, Morita, & Shindo, 2003).
  • Reactivity with Amines: The research by Meyer and El Qacemi (2020) on 2-Chloro-3,3,3-trifluoroprop-1-ene demonstrates the base-promoted reactions of fluorinated olefins with nucleophiles, providing a pathway to synthesize β-substituted-trifluoromethyl-ethenes, a reaction relevant to the synthesis and functionalization of the compound (Meyer & El Qacemi, 2020).

Material Science and Polymer Chemistry

  • Polymer Synthesis: Yin et al. (2005) discuss the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines, highlighting the application of fluorinated compounds in creating materials with enhanced properties, such as thermal stability and mechanical strength (Yin et al., 2005).

Bioisostere Applications

  • Hydrogen Bond Donor Activity: Zafrani et al. (2017) examine the difluoromethyl group as a lipophilic hydrogen bond donor, which can act as a bioisostere for hydroxyl, thiol, or amine groups. This study provides insight into the drug design implications of fluorinated compounds, potentially including the chemical compound (Zafrani et al., 2017).

Fluorine Chemistry and Catalysis

  • Catalysis and Fluorine Incorporation: Cho et al. (2010) present a method for the palladium-catalyzed trifluoromethylation of aryl chlorides, showcasing the strategic incorporation of fluorine into organic molecules to modify their chemical properties. This approach is relevant for compounds like 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride (Cho et al., 2010).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-(3,5-difluorophenyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMTWPOVMFTGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride

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